molecular formula C16H23NO3 B2969346 2-(Tert-butylamino)-2-oxoethyl 2-phenylbutanoate CAS No. 1794904-40-7

2-(Tert-butylamino)-2-oxoethyl 2-phenylbutanoate

Cat. No.: B2969346
CAS No.: 1794904-40-7
M. Wt: 277.364
InChI Key: CSPJKVPTSIYPKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Tert-butylamino)-2-oxoethyl 2-phenylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butylamino group, an oxoethyl group, and a phenylbutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butylamino)-2-oxoethyl 2-phenylbutanoate typically involves the esterification of 2-phenylbutanoic acid with 2-(tert-butylamino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butylamino)-2-oxoethyl 2-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(Tert-butylamino)-2-oxoethyl 2-phenylbutanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Tert-butylamino)-2-oxoethyl 2-phenylbutanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tert-butylamino)-2-oxoethyl benzoate
  • 2-(Tert-butylamino)-2-oxoethyl 2-methylbutanoate
  • 2-(Tert-butylamino)-2-oxoethyl 3-phenylpropanoate

Uniqueness

2-(Tert-butylamino)-2-oxoethyl 2-phenylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-(tert-butylamino)-2-oxoethyl] 2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-5-13(12-9-7-6-8-10-12)15(19)20-11-14(18)17-16(2,3)4/h6-10,13H,5,11H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPJKVPTSIYPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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